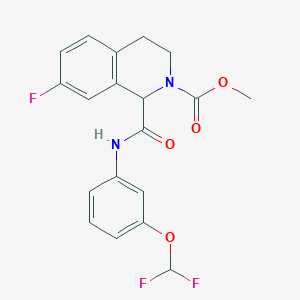
methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a modulator of various pharmacological targets. This article reviews the biological activity of this compound, focusing on its effects on specific enzymes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been tested for its inhibitory activity against Poly(ADP-ribose) polymerases (PARP1 and PARP2), which are crucial in DNA repair mechanisms.
Inhibitory Activity Against PARP1 and PARP2
In vitro studies have demonstrated that various derivatives of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide series exhibit notable inhibitory effects on PARP enzymes. For instance, one study found that certain compounds achieved over 80% inhibition at a concentration of 1 µM, with subsequent dose-response testing revealing half-maximal inhibitory concentrations (IC50) in the nanomolar range .
Table 1: Inhibitory Activity Summary
| Compound | Inhibition at 1 µM (%) | IC50 (nM) |
|---|---|---|
| 3l | 85.2 | 156 |
| Other Compounds | Varied (below threshold) | Not applicable |
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
1. Cancer Therapy
Given its role in inhibiting PARP enzymes, this compound may be explored for cancer treatment, particularly in tumors with defective DNA repair mechanisms.
2. Neuroprotection
The compound's ability to modulate pathways involved in neuroinflammation and oxidative stress positions it as a candidate for neuroprotective therapies. For example, related compounds have shown efficacy in reducing reactive oxygen species (ROS) generation and improving mitochondrial function in neuronal cells under stress conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds within the same chemical class:
- Study on Neuroprotection : A related derivative demonstrated protective effects against cerebral ischemia by modulating signaling pathways such as AKT/GSK3β/β-catenin, indicating potential for treating neurodegenerative diseases .
- Anticancer Activity : Another study reported that compounds with structural similarities exhibited selective cytotoxicity towards breast cancer cell lines (e.g., MDA-MB-231), emphasizing their potential in targeted cancer therapies .
科学研究应用
Anticancer Properties
Research indicates that compounds similar to methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit potent anticancer activity. The isoquinoline scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The difluoromethoxy group contributes to the compound's ability to penetrate microbial membranes effectively.
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of isoquinoline derivatives for their anticancer properties. This compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In a study focused on antimicrobial agents, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations below those typically required for standard antibiotics .
属性
IUPAC Name |
methyl 1-[[3-(difluoromethoxy)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-19(26)24-8-7-11-5-6-12(20)9-15(11)16(24)17(25)23-13-3-2-4-14(10-13)28-18(21)22/h2-6,9-10,16,18H,7-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDUSFKWESTUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC(=CC=C3)OC(F)F)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













